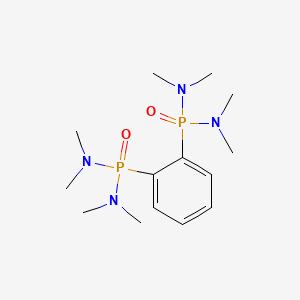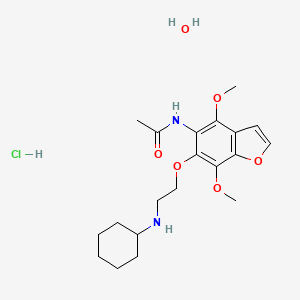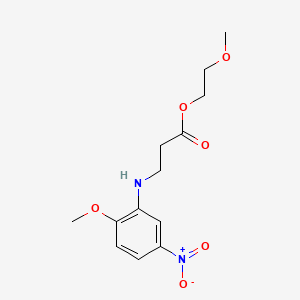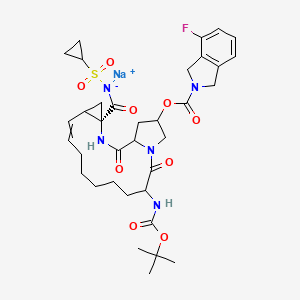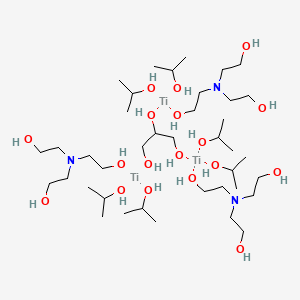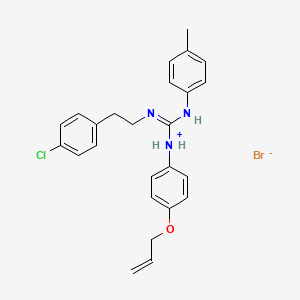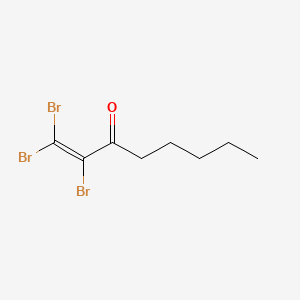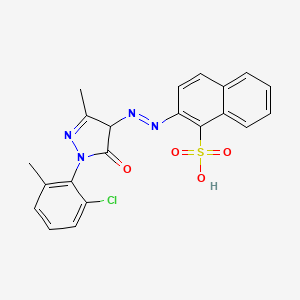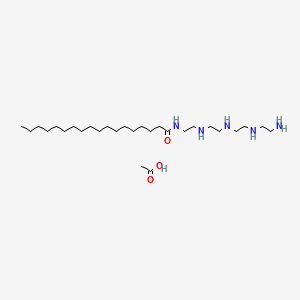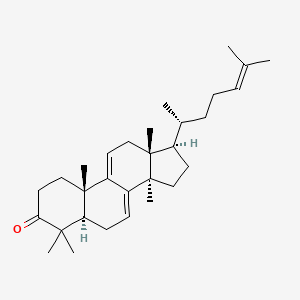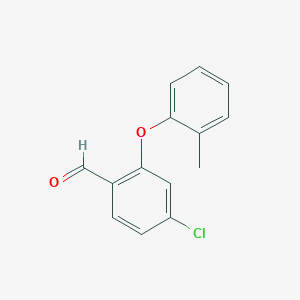![molecular formula C10H11NO B13778567 3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
3,6,7-Trimethylbenzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,7-Trimethylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C10H11NO It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions. This method is known for its high regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar precursors and conditions as in laboratory synthesis. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
3,6,7-Trimethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring.
科学研究应用
3,6,7-Trimethylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism by which 3,6,7-Trimethylbenzo[d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
- 3,5-Dimethylisoxazole
- 4-Methylisoxazole
- 5-Methylisoxazole
Uniqueness
3,6,7-Trimethylbenzo[d]isoxazole is unique due to its specific substitution pattern on the isoxazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3,6,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3 |
InChI 键 |
BPPDOSJMPHRGPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NO2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


